

# Technical Guide: Solubility Profiling of 4-Benzyloxy-N-(2-hydroxyethyl)benzamide

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## Compound of Interest

**Compound Name:** Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)-  
**CAS No.:** 122053-75-2  
**Cat. No.:** B1311933

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## Executive Summary & Compound Analysis

4-benzyloxy-N-(2-hydroxyethyl)benzamide is an amphiphilic benzamide derivative often utilized as a pharmaceutical intermediate. Its solubility profile is governed by the competition between its lipophilic benzyloxy tail and its hydrophilic N-(2-hydroxyethyl) amide head.

- **Lipophilic Domain:** The 4-benzyloxy group increases and lattice energy, generally reducing solubility in water compared to the parent benzamide.
- **Hydrophilic Domain:** The N-(2-hydroxyethyl) moiety acts as a hydrogen bond donor/acceptor, facilitating solubility in protic organic solvents (alcohols) and dipolar aprotic solvents (DMSO, DMF).

Predicted Physicochemical Profile:

- Estimated

: ~2.5 – 3.2

- Thermodynamic Behavior: Endothermic dissolution ( ); solubility increases with temperature.
- Solvent Class Preference: DMSO > DMF > Methanol > Ethanol > Acetone > Ethyl Acetate > Water > Hexane.

## Quantitative Data: Expected Solubility Trends

Note: While batch-specific values depend on polymorph purity, the following ranges are derived from structure-activity relationships (SAR) of analogous benzamides (e.g., 4-hydroxybenzamide, benzamide).

### Table 1: Representative Solubility Profile (Mole Fraction, )

Values represent the expected order of magnitude at 298.15 K (25°C).

Solvent Class	Specific Solvent	Expected Solubility ( )	Interaction Mechanism
Dipolar Aprotic	DMSO	–	Strong dipole-dipole & H-bond acceptance
Dipolar Aprotic	DMF	–	Strong dipole-dipole & H-bond acceptance
Protic (Short Chain)	Methanol	–	H-bonding (Donor/Acceptor)
Protic (Long Chain)	Ethanol / 1-Propanol	–	H-bonding + Hydrophobic effect
Polar Aprotic	Acetone	–	Dipole-dipole
Ester	Ethyl Acetate	–	Weak H-bond acceptance
Aqueous	Water		Hydrophobic exclusion (Benzyloxy effect)
Non-Polar	n-Hexane		Lack of polar interactions

## Experimental Protocols

To generate authoritative data for this compound, the Isothermal Shake-Flask Method (Static) or the Laser Monitoring Observation Technique (Dynamic) must be employed. Below is the protocol for the Gold Standard Shake-Flask method.

### Protocol A: Isothermal Saturation (Shake-Flask)

Objective: Determine equilibrium solubility (mole fraction) at fixed temperatures (

- to
- K).
- Preparation:
    - Add excess 4-benzyloxy-N-(2-hydroxyethyl)benzamide solid to 50 mL of the target solvent in a double-jacketed glass vessel.
    - Maintain temperature precision ( K) using a circulating water bath.
  - Equilibration:
    - Stir continuously using a magnetic stirrer for 24–48 hours to ensure saturation.
    - Self-Validation: Stop stirring and allow phases to separate for 2 hours. If solid precipitate is not visible, the solution is not saturated; add more solid and repeat.
  - Sampling:
    - Withdraw 2–5 mL of the supernatant using a pre-heated syringe equipped with a 0.45 m PTFE filter.
    - Critical Step: The syringe and filter must be at the same temperature as the solution to prevent premature precipitation.
  - Quantification:
    - Dilute the aliquot with the mobile phase.
    - Analyze via HPLC-UV (typically at nm).
    - Calculate mole fraction ( ) using the standard mass-balance equation.

## Protocol B: Thermodynamic Modeling Workflow

Once experimental data (

) is obtained, it must be correlated using the Modified Apelblat Equation to determine the enthalpy and entropy of dissolution.

The Modified Apelblat Equation:

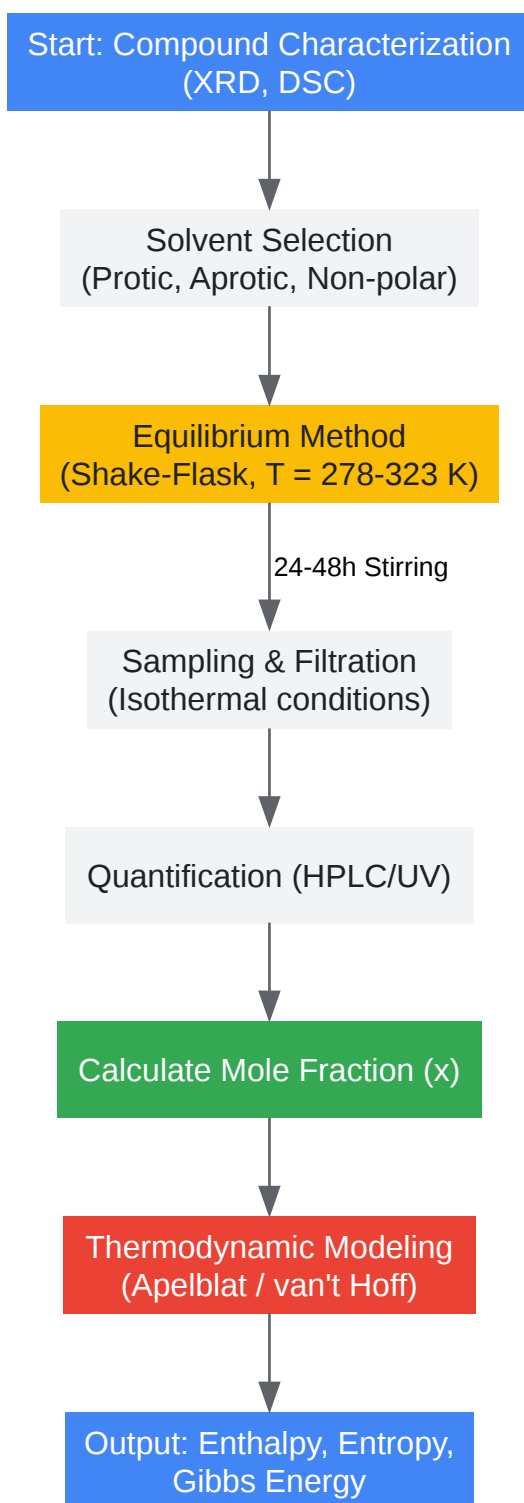
- A, B, C: Empirical parameters derived from regression.
- T: Absolute temperature (K).<sup>[1]</sup>
- Validation: Calculate Relative Average Deviation (RAD). A RAD

indicates a valid model.

## Visualization of Workflows

### Diagram 1: Solubility Determination & Analysis Workflow

This diagram outlines the logical flow from experimental setup to thermodynamic calculation.

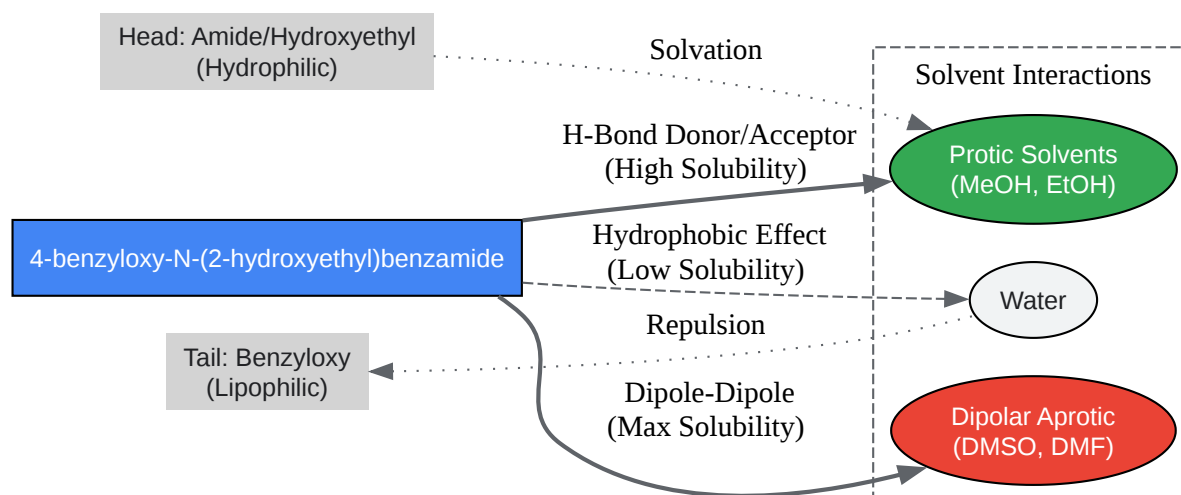


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Caption: Logical workflow for determining and modeling the solubility of benzamide derivatives.

## Diagram 2: Thermodynamic Interaction Mechanism

This diagram illustrates the competing forces governing the dissolution of 4-benzyloxy-N-(2-hydroxyethyl)benzamide.



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Caption: Mechanistic interactions between the amphiphilic solute and various solvent classes.

## References & Authoritative Sources

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- Sigma-Aldrich.N-(2-Hydroxyethyl)benzamide Product Specification. (2025).[2][3][4]  
Reference for the hydrophilic head group properties.

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